5-Chloro-2-methoxybenzothioamide
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Overview
Description
5-Chloro-2-methoxybenzothioamide is an organic compound with the molecular formula C8H8ClNOS It is a derivative of benzothioamide, characterized by the presence of a chlorine atom at the 5th position and a methoxy group at the 2nd position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 5-Chloro-2-methoxybenzothioamide involves the reaction of 3-chloro-5-methoxybenzonitrile with sodium hydrosulfide hydrate and magnesium chloride hexahydrate in N,N-dimethylformamide (DMF) at room temperature. The reaction mixture is stirred for 1-2 hours, followed by the addition of water to precipitate the product .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxybenzothioamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Photochemical Reactions: Exposure to UV light can induce photochemical reactions, leading to the formation of photodimers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Photochemical Reactions: UV light sources and appropriate solvents.
Major Products Formed
Substitution Reactions: Various substituted benzothioamides.
Oxidation Reactions: Oxidized derivatives of benzothioamide.
Reduction Reactions: Reduced forms of benzothioamide.
Photochemical Reactions: Photodimers and other photoproducts.
Scientific Research Applications
5-Chloro-2-methoxybenzothioamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxybenzothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxybenzenesulfonamide
- 5-Chloro-2-methoxybenzoic acid
- 5-Chloro-2-methoxybenzonitrile
Uniqueness
5-Chloro-2-methoxybenzothioamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Properties
Molecular Formula |
C8H8ClNOS |
---|---|
Molecular Weight |
201.67 g/mol |
IUPAC Name |
5-chloro-2-methoxybenzenecarbothioamide |
InChI |
InChI=1S/C8H8ClNOS/c1-11-7-3-2-5(9)4-6(7)8(10)12/h2-4H,1H3,(H2,10,12) |
InChI Key |
OAGIPFUJVPMWLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=S)N |
Origin of Product |
United States |
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